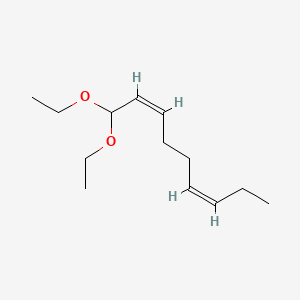
(2Z,6Z)-1,1-Diethoxynona-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1, 1-Diethoxy-2, 6-nonadiene, also known as fema 3378, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Diethoxy-2, 6-nonadiene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-diethoxy-2, 6-nonadiene is primarily located in the membrane (predicted from logP).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of (2Z,6Z)-1,1-Diethoxynona-2,6-diene
Ab initio Studies and Substituent Effects
- Ab initio calculations on substituted pentadienes, including those with electron-donating and electron-withdrawing substituents, provide insights into the effects of these substituents on pericyclic reactions. These studies reveal the balance between inductive and mesomeric effects in the energetics of transformation, highlighting the importance of electron density in the phi system (Saettel & Wiest, 2000).
Models for Tetraazasemibullvalenes
- Research on 3,7-Diethoxy-1,5-dimethyl-2,4,6,8-tetraaza-bicyclo[3.3.1]nona-2,6-diene demonstrates its potential as a model for studying the properties and reactions of tetraazasemibullvalenes. The oxidation of this compound and its thermal behavior provide valuable insights into the structural and reactive aspects of similar compounds (Rudolf Gompper et al., 1988).
Synthesis of Aromatic Phosphates
- Cycloadditions involving diethyl 3-methoxy-1-methylene-2-propenyl phosphate, a compound similar to diethoxynona diene, are used to generate aromatic phosphates. These reactions demonstrate the potential of such compounds in regiospecifically placing ester groups in aromatic rings, which is significant for synthesizing complex organic molecules (MeeKyoung Kim & D. Wiemer, 2005).
Isoprenoid Synthesis and Terpenoids
- The synthesis of cisoid terpenoids involves using compounds like (2Z,6Z)-8-benzyloxy-1-chloro-2,6-dimethylocta-2,6-diene, a key compound for constructing cisoid terpenoids. This highlights the role of diethoxynona diene derivatives in the synthesis of complex natural products like all-cis-polyprenols (SatoKikumasa et al., 1983).
Dynamically Determined Selectivity in Cycloadditions
- The study of Diels-Alder cycloadditions involving 3-methoxycarbonylcyclopentadienone and 1,3-dienes, similar to diethoxynona diene, illustrates how the structure of dienes influences the product selectivity in cycloadditions. This research is essential for understanding the factors affecting selectivity in organic synthesis (Jacqueline B Thomas et al., 2008).
Synthesis of α-Substituted Ethoxy Dienes
- The reaction of (E)-1,1-diethoxybut-2-ene with sec-butyllithium leads to 1-metalated 1-ethoxy 1,3-dienes, which are analogs of diethoxynona diene. This demonstrates the potential of such compounds as intermediates for synthesizing α,β-unsaturated carbonyl compounds (C. Prandi & P. Venturello, 1994).
Eigenschaften
CAS-Nummer |
67674-37-7 |
|---|---|
Produktname |
(2Z,6Z)-1,1-Diethoxynona-2,6-diene |
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(2Z,6Z)-1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7-,12-11- |
InChI-Schlüssel |
GCIRJCKOUVCUBZ-MQEUWQHPSA-N |
Isomerische SMILES |
CC/C=C\CC/C=C\C(OCC)OCC |
SMILES |
CCC=CCCC=CC(OCC)OCC |
Kanonische SMILES |
CCC=CCCC=CC(OCC)OCC |
Andere CAS-Nummern |
67674-37-7 106950-34-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





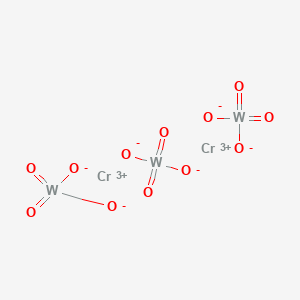

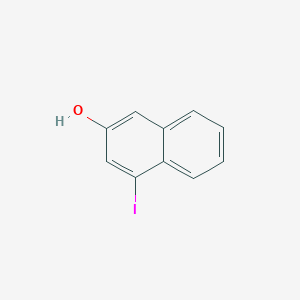
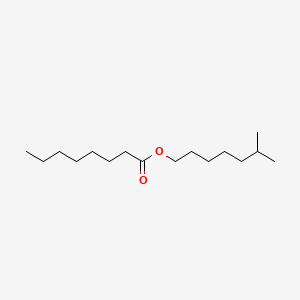
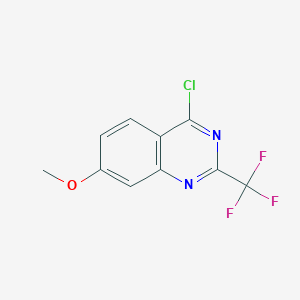




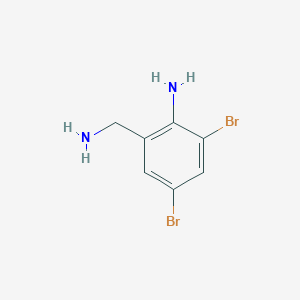

![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)